molecular formula C16H26O5 B12296997 10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol

10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol

Cat. No.: B12296997
M. Wt: 298.37 g/mol
InChI Key: NYMSZZKRBMNKGP-UHFFFAOYSA-N
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Description

3alpha-Hydroxydesoxy Artemether is a derivative of Artemether, which is itself a derivative of the antimalarial drug Artemisinin. This compound is known for its potential neurotoxic effects due to its interaction with iron . It has a molecular formula of C16H26O5 and a molecular weight of 298.375 g/mol .

Preparation Methods

The preparation of 3alpha-Hydroxydesoxy Artemether involves synthetic routes that are similar to those used for Artemether. One common method is the reduction of Artemisinin to Dihydroartemisinin, followed by methylation to produce Artemether. The specific synthetic route for 3alpha-Hydroxydesoxy Artemether involves further hydroxylation at the 3alpha position . Industrial production methods typically involve large-scale chemical synthesis using these steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3alpha-Hydroxydesoxy Artemether undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can further modify the compound, potentially altering its pharmacological properties.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3alpha-Hydroxydesoxy Artemether has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.

    Biology: Studies have explored its potential neurotoxic effects and interactions with iron.

    Medicine: As a derivative of Artemether, it is investigated for its antimalarial properties and potential use in treating other parasitic infections.

    Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 3alpha-Hydroxydesoxy Artemether is similar to that of Artemether. It works by interacting with heme, a byproduct of hemoglobin degradation in malaria parasites. This interaction produces reactive oxygen species that damage the parasite’s cellular structures, leading to its death. The compound inhibits nucleic acid and protein synthesis in the parasite, disrupting its life cycle .

Comparison with Similar Compounds

3alpha-Hydroxydesoxy Artemether is unique due to its specific hydroxylation at the 3alpha position. Similar compounds include:

    Artemether: A methyl ether derivative of Dihydroartemisinin, used primarily as an antimalarial drug.

    Dihydroartemisinin: A reduction product of Artemisinin, also used in antimalarial treatments.

    Artesunate: Another derivative of Artemisinin, known for its water solubility and use in severe malaria cases.

These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications .

Properties

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol

InChI

InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3

InChI Key

NYMSZZKRBMNKGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C

Origin of Product

United States

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